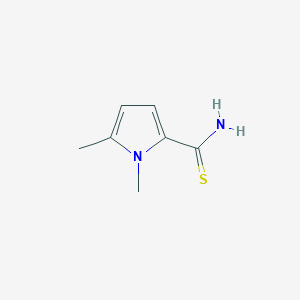

1,5-dimethyl-1H-pyrrole-2-carbothioamide

Übersicht

Beschreibung

1,5-Dimethyl-1H-pyrrole-2-carbothioamide is a heterocyclic compound with the molecular formula C₇H₁₀N₂S. It is a useful research chemical, often employed as a building block in the synthesis of more complex molecules. The compound is characterized by its pyrrole ring structure, which is substituted with two methyl groups and a carbothioamide group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,5-Dimethyl-1H-pyrrole-2-carbothioamide can be synthesized through various synthetic routes. One common method involves the reaction of 1,5-dimethylpyrrole with thiocarbamide under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the carbothioamide group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality.

Analyse Chemischer Reaktionen

Condensation Reactions

The carbothioamide group participates in condensation reactions with aldehydes or ketones to form thiazole or thiadiazole derivatives. For example:

-

Reaction with aromatic aldehydes under acidic conditions yields thiadiazole derivatives via cyclocondensation .

-

With α,β-unsaturated carbonyl compounds, it forms pyrazole-thioamide hybrids through nucleophilic addition .

Conditions :

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Thiadiazole formation | H₂SO₄, reflux (12 h) | 1,3,4-Thiadiazole derivatives | 79–85% |

| Pyrazole hybrid synthesis | Ethanol, RT (4 h) | Pyrazole-carbothioamide hybrids | 70–78% |

Cyclization Reactions

The compound undergoes cyclization to form fused heterocycles:

-

Thiophene derivatives : Reaction with chloroacetyl chloride in DMF forms thiophene rings via intramolecular cyclization .

-

Pyrrolo-thiazoles : Treatment with bromoacetophenone generates tricyclic systems .

Key Example :

Nucleophilic Substitution

The sulfur atom in the carbothioamide group acts as a nucleophile:

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form S-alkylated products .

-

Arylation : Couples with aryl diazonium salts to yield arylthioamide derivatives .

Reactivity Trend :

Alkylation > Arylation due to steric hindrance from the pyrrole ring.

Oxidation and Reduction

-

Oxidation :

-

Reduction :

Biological Activity Correlation

Derivatives of this compound exhibit notable antibacterial properties:

| Derivative | Target Pathogen | MIC (µg/mL) | ZOI (mm) | Reference |

|---|---|---|---|---|

| Thiadiazole derivative | MRSA | 18 ± 0.20 | 17.10 | |

| Pyrazole hybrid | Pseudomonas putida | 77 µM | N/A | |

| S-Alkylated product | E. coli | 0.025 | 12.5 |

Mechanism : Membrane disruption (confirmed via SEM imaging) and inhibition of bacterial respiration .

Computational Studies

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Research has indicated that derivatives of pyrrole compounds exhibit significant antimicrobial activity. For instance, studies have shown that 1,5-dimethyl-1H-pyrrole-2-carbothioamide demonstrates potent activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for selected compounds are summarized in Table 1.

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| This compound | E. coli | 0.078 |

| Pseudomonas aeruginosa | 0.15 | |

| Staphylococcus aureus | 0.10 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, especially against resistant strains.

Antitubercular Activity

Recent studies have focused on the structure-activity relationship (SAR) of pyrrole derivatives as potential anti-tuberculosis agents. Compounds similar to this compound have been shown to inhibit the growth of Mycobacterium tuberculosis, with some exhibiting low cytotoxicity and high efficacy against drug-resistant strains . For example, the incorporation of specific substituents on the pyrrole ring significantly enhanced their activity against M. tuberculosis (Table 2).

| Compound | Activity Against TB | MIC (μg/mL) |

|---|---|---|

| Pyrrole Derivative A | M. tuberculosis H37Rv | <0.016 |

| Pyrrole Derivative B | Drug-resistant strains | <0.050 |

ERK5 Inhibitors

A notable application of pyrrole derivatives is in the development of inhibitors for the ERK5 pathway, which is implicated in cancer progression. Research has demonstrated that modifications to the pyrrole structure can yield potent ERK5 inhibitors with favorable pharmacokinetic properties . The optimization process involved parallel synthesis and screening to identify compounds with balanced potency and bioavailability.

Neuroprotective Effects

Emerging studies have suggested that certain pyrrole derivatives may exhibit neuroprotective effects by modulating pathways involved in neuronal survival and apoptosis . These findings open avenues for exploring the use of this compound in neurodegenerative disease models.

Wirkmechanismus

The mechanism of action of 1,5-dimethyl-1H-pyrrole-2-carbothioamide involves its interaction with specific molecular targets. The carbothioamide group can form hydrogen bonds with biological molecules, influencing their activity. The pyrrole ring structure allows the compound to interact with various enzymes and receptors, modulating their function and leading to potential therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

1,5-Dimethyl-1H-pyrrole-2-carbonitrile: Similar in structure but with a nitrile group instead of a carbothioamide group.

1,5-Dimethyl-1H-pyrrole-2-carboxamide: Contains a carboxamide group instead of a carbothioamide group.

Uniqueness: 1,5-Dimethyl-1H-pyrrole-2-carbothioamide is unique due to its carbothioamide group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions with biological targets, making it a valuable compound in research and potential therapeutic applications.

Biologische Aktivität

1,5-Dimethyl-1H-pyrrole-2-carbothioamide (C₇H₁₀N₂S) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound's structure features a pyrrole ring substituted with two methyl groups and a carbothioamide group, which is believed to play a significant role in its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The carbothioamide group can form hydrogen bonds with proteins and enzymes, potentially modulating their activity. The unique structural features of the pyrrole ring allow for interactions with cellular receptors and enzymes, which may lead to therapeutic effects such as antimicrobial and anticancer activities .

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyrrole have been shown to inhibit the growth of various bacterial strains, suggesting that this compound may also possess similar activity. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .

Anticancer Properties

Several studies have explored the anticancer potential of pyrrole derivatives. In vitro assays have demonstrated that compounds structurally related to this compound can induce cell cycle arrest and apoptosis in cancer cell lines. For example, certain derivatives have shown IC₅₀ values in the low micromolar range against glioma cells, indicating potent cytotoxic effects .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Cytotoxicity | IC₅₀ values in low micromolar range |

Case Study 1: Anticancer Activity

In a study focused on the synthesis and evaluation of pyrrole derivatives, specific compounds demonstrated significant cytotoxicity against human cancer cell lines. For instance, one derivative achieved an IC₅₀ value of 5.13 µM against C6 glioma cells, outperforming standard chemotherapy agents like 5-FU (IC₅₀ = 8.34 µM). Flow cytometry analysis revealed that the mechanism involved primarily apoptosis, with a notable percentage of late apoptotic cells observed .

Case Study 2: Antimicrobial Effects

Another investigation into pyrrole derivatives highlighted their antimicrobial efficacy against Staphylococcus aureus and other pathogens. Compounds were tested for their minimum inhibitory concentrations (MIC), showing promising results that suggest potential applications in treating bacterial infections .

Eigenschaften

IUPAC Name |

1,5-dimethylpyrrole-2-carbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2S/c1-5-3-4-6(7(8)10)9(5)2/h3-4H,1-2H3,(H2,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJBWDQATHDGRDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C)C(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401276157 | |

| Record name | 1,5-Dimethyl-1H-pyrrole-2-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401276157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134789-90-5 | |

| Record name | 1,5-Dimethyl-1H-pyrrole-2-carbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134789-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Dimethyl-1H-pyrrole-2-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401276157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.